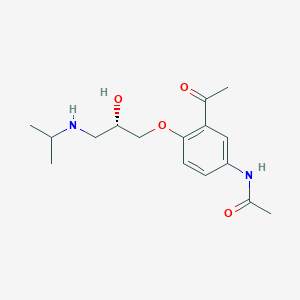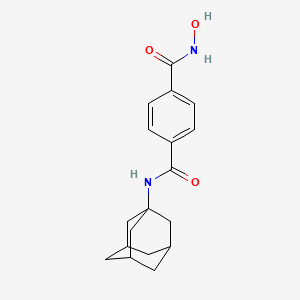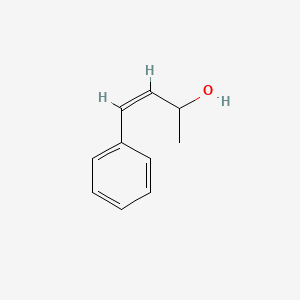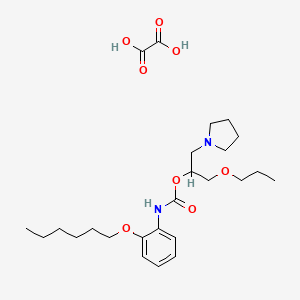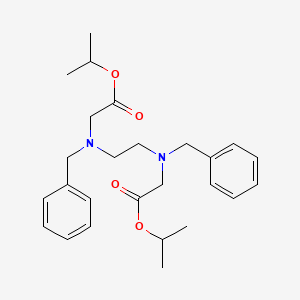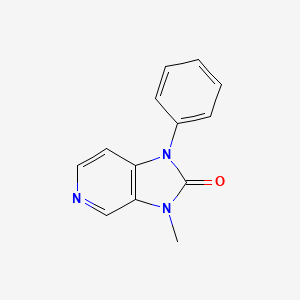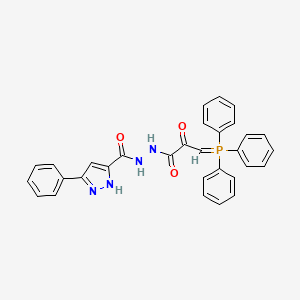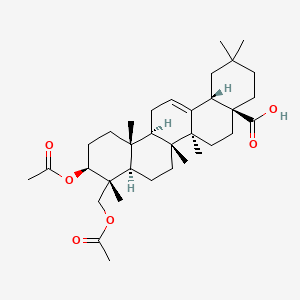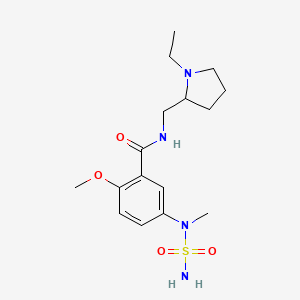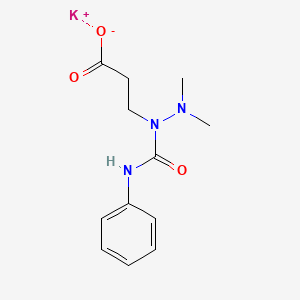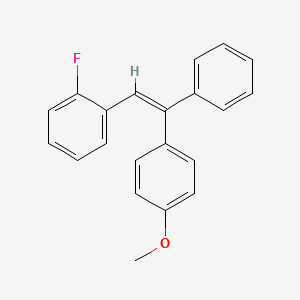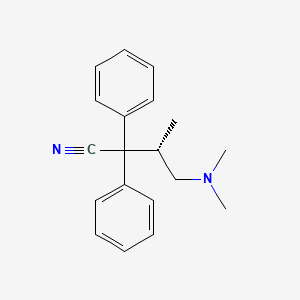![molecular formula C24H51NO7S B12763768 2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate CAS No. 60306-50-5](/img/structure/B12763768.png)
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate is a compound that combines the properties of both an amino alcohol and a sulfate ester. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and slightly soluble in ether, benzene, and carbon tetrachloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained. For the preparation of [(Z)-octadec-9-enyl] hydrogen sulfate, oleic acid is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to produce the sulfate ester .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia in reactors designed to handle the exothermic nature of the reaction. The production of [(Z)-octadec-9-enyl] hydrogen sulfate is carried out in reactors where oleic acid is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions[][3].
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces substituted amines or esters[][3].
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a surfactant in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but lacks the sulfate ester group.
Diethanolamine: Contains two hydroxyl groups and an amine group but lacks the sulfate ester group.
Monoethanolamine: Contains one hydroxyl group and an amine group.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate is unique due to its combination of amino alcohol and sulfate ester functionalities. This dual functionality imparts unique properties, such as enhanced solubility in both water and organic solvents, and the ability to act as both a surfactant and an emulsifier .
Eigenschaften
CAS-Nummer |
60306-50-5 |
|---|---|
Molekularformel |
C24H51NO7S |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate |
InChI |
InChI=1S/C18H36O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8-10H,1-6H2/b10-9-; |
InChI-Schlüssel |
GQFKVVVBCPAQHO-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


